2-Propenenitrile, 3-(2-nitrophenyl)-
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Overview
Description
3-(2-Nitro-phenyl)-acrylonitrile is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitro-phenyl)-acrylonitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-(2-Nitro-phenyl)-acrylonitrile can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in 3-(2-Nitro-phenyl)-acrylonitrile can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Reduction: 3-(2-Amino-phenyl)-acrylonitrile
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Nitro-phenyl)-acrylonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Nitro-phenyl)-acrylonitrile involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The nitro group plays a crucial role in its reactivity, allowing for interactions with nucleophiles and electrophiles.
Comparison with Similar Compounds
- 3-(4-Nitro-phenyl)-acrylonitrile
- 3-(2-Nitro-phenyl)-propionitrile
- 3-(2-Nitro-phenyl)-acrylic acid
Uniqueness: 3-(2-Nitro-phenyl)-acrylonitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
Properties
CAS No. |
55000-26-5 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H/b5-3+ |
InChI Key |
PYFAAUHTCQDTSQ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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